molecular formula C21H20ClN3O5S2 B2610509 methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-84-8

methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2610509
CAS No.: 865197-84-8
M. Wt: 493.98
InChI Key: CETYOPZMFSMKGK-LNVKXUELSA-N
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Description

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine sulfonyl group, and a benzoyl imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate with pyrrolidine sulfonyl chloride under basic conditions.

    Formation of the Benzoyl Imino Moiety: This is typically done by reacting the sulfonylated benzothiazole with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base.

    Final Esterification: The final step involves esterification of the intermediate with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Pyrrolidine Sulfonyl Compounds: Compounds such as pyrrolidine-1-sulfonyl chloride and its derivatives.

Uniqueness

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core with a pyrrolidine sulfonyl group and a benzoyl imino moiety, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 865197-84-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O4S2C_{22}H_{24}ClN_{3}O_{4}S_{2} with a molecular weight of approximately 494.02 g/mol. The chemical structure features a benzothiazole moiety linked to a pyrrolidine sulfonamide, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H24ClN3O4S2
Molecular Weight494.02 g/mol
CAS Number865197-84-8

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance, it showed a notable reduction in viability in breast and colon cancer cell lines at concentrations as low as 10 µM.

Case Study:
In a study involving the SJSA-1 osteosarcoma cell line, the compound was administered at doses of 100 mg/kg for 14 days, resulting in moderate tumor growth inhibition. The mechanism was suggested to involve apoptosis induction through p53 activation and PARP cleavage .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Preliminary results indicate that it possesses anticonvulsant activity comparable to established drugs like phenobarbital, suggesting potential for treating epilepsy.

Efficacy Data:
In animal models, the effective dose (ED50) for seizure protection was found to be around 20 mg/kg, indicating promising anticonvulsant potential .

Analgesic Activity

This compound has been assessed for analgesic effects using both peripheral and central pain models. Notably, it exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test.

Test MethodDose (mg/kg)Result
Acetic Acid Writhing Test100Significant analgesia
Eddy’s Hot Plate Test100Central analgesic activity

The proposed mechanisms underlying the biological activities include:

  • MDM2 Inhibition : The compound binds to MDM2 with high affinity, leading to increased p53 levels and subsequent tumor suppression.
  • Neurotransmitter Modulation : It may modulate neurotransmitter levels in the CNS, contributing to its anticonvulsant effects.
  • Anti-inflammatory Pathways : The sulfonamide group may engage in anti-inflammatory pathways that alleviate pain.

Properties

IUPAC Name

methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETYOPZMFSMKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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